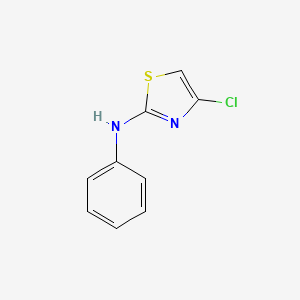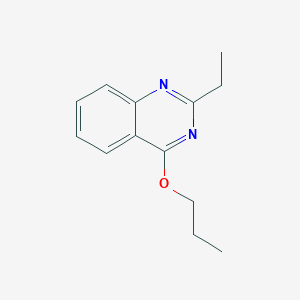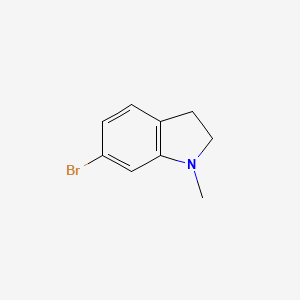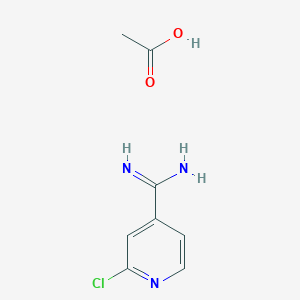
2-(1-Ethylpiperidin-2-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethylpiperidin-2-yl)azepane is a heterocyclic compound that features a seven-membered azepane ring fused with a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-2-yl)azepane can be achieved through several methods. One common approach involves the cyclization of linear precursors followed by functionalization. For example, a Pd/LA-catalyzed decarboxylation reaction can be used to form the azepane ring under mild conditions . Another method involves the use of multicomponent heterocyclization reactions, which allow for the formation of the azepane scaffold in a one-pot procedure .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethylpiperidin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced azepane derivatives, and various substituted azepanes, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(1-Ethylpiperidin-2-yl)azepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of novel inhibitors and DNA binding reagents.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(1-Ethylpiperidin-2-yl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, as an opioid analgesic, it interacts with opioid receptors to produce analgesia and sedation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepane: A seven-membered ring compound with similar structural features.
Piperidine: A six-membered ring compound commonly found in medicinal chemistry.
Benzodiazepines: Compounds with a fused benzene and diazepine ring system.
Uniqueness
2-(1-Ethylpiperidin-2-yl)azepane is unique due to its specific ring structure, which combines the properties of both azepane and piperidine.
Propriétés
Formule moléculaire |
C13H26N2 |
|---|---|
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
2-(1-ethylpiperidin-2-yl)azepane |
InChI |
InChI=1S/C13H26N2/c1-2-15-11-7-5-9-13(15)12-8-4-3-6-10-14-12/h12-14H,2-11H2,1H3 |
Clé InChI |
AHUOOIMPGMLGTN-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCCC1C2CCCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)
![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)
![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)


![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)
